29H,30H-Phthalocyanine-2,9,16,23-tetrasulfonic acid
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Overview
Description
Phthalocyanine tetrasulfonic acid is a synthetic dye belonging to the phthalocyanine family, which is known for its intense blue-green color. This compound is characterized by its high molar absorption coefficient in the red part of the spectrum, making it highly effective in various applications . Phthalocyanines are structurally similar to porphyrins, with a central cavity capable of accommodating various metal ions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phthalocyanine tetrasulfonic acid can be synthesized through the sulfonation of phthalocyanine. The process involves the reaction of phthalocyanine with sulfuric acid or chlorosulfonic acid under controlled conditions. The reaction typically occurs at elevated temperatures to ensure complete sulfonation .
Industrial Production Methods: In industrial settings, the synthesis of phthalocyanine tetrasulfonic acid involves large-scale sulfonation reactors where phthalocyanine is treated with sulfuric acid. The reaction mixture is then neutralized, and the product is purified through filtration and crystallization processes .
Chemical Reactions Analysis
Types of Reactions: Phthalocyanine tetrasulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonated phthalocyanine derivatives.
Reduction: It can be reduced to form phthalocyanine with fewer sulfonic acid groups.
Substitution: The sulfonic acid groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides or aryl halides are employed for substitution reactions.
Major Products:
Oxidation: Sulfonated phthalocyanine derivatives.
Reduction: Partially sulfonated phthalocyanine.
Substitution: Phthalocyanine derivatives with various functional groups.
Scientific Research Applications
Phthalocyanine tetrasulfonic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of phthalocyanine tetrasulfonic acid, particularly in photodynamic therapy, involves the absorption of light by the compound, leading to the generation of reactive oxygen species. These reactive oxygen species cause cell membrane damage and induce cell death, making it effective in targeting cancer cells . The compound’s ability to stabilize telomere G-quadruplex structures also contributes to its therapeutic effects .
Comparison with Similar Compounds
Phthalocyanine tetrasulfonic acid is unique due to its high solubility in water and its strong absorption in the visible spectrum. Similar compounds include:
Phthalocyanine octacarboxylic acid: Known for its multiple carboxylic acid groups, enhancing its solubility in polar solvents.
Metal phthalocyanines: These compounds contain various metal ions in the central cavity, which can alter their electronic properties and applications.
Subphthalocyanines: These derivatives have a similar structure but with fewer isoindole units, affecting their absorption properties.
Phthalocyanine tetrasulfonic acid stands out due to its versatility and effectiveness in a wide range of applications, from medical treatments to industrial uses.
Properties
Molecular Formula |
C32H18N8O12S4 |
---|---|
Molecular Weight |
834.8 g/mol |
IUPAC Name |
2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(37),2,4(9),5,7,10,12,14,16,18,20,22(27),23,25,28(38),29,31(36),32,34-nonadecaene-6,15,24,33-tetrasulfonic acid |
InChI |
InChI=1S/C32H18N8O12S4/c41-53(42,43)13-1-5-17-21(9-13)29-33-25(17)37-30-22-10-14(54(44,45)46)2-6-18(22)27(34-30)39-32-24-12-16(56(50,51)52)4-8-20(24)28(36-32)40-31-23-11-15(55(47,48)49)3-7-19(23)26(35-31)38-29/h1-12H,(H,41,42,43)(H,44,45,46)(H,47,48,49)(H,50,51,52)(H2,33,34,35,36,37,38,39,40) |
InChI Key |
NUSQOFAKCBLANB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)O)C3=NC4=NC(=NC5=NC(=NC6=C7C=CC(=CC7=C(N6)N=C2N3)S(=O)(=O)O)C8=C5C=CC(=C8)S(=O)(=O)O)C9=C4C=CC(=C9)S(=O)(=O)O |
Origin of Product |
United States |
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